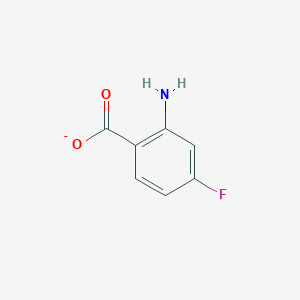

2-Amino-4-fluorobenzoate

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H5FNO2- |

|---|---|

Poids moléculaire |

154.12 g/mol |

Nom IUPAC |

2-amino-4-fluorobenzoate |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)/p-1 |

Clé InChI |

LGPVTNAJFDUWLF-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=C(C=C1F)N)C(=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2 Amino 4 Fluorobenzoate and Its Derivatives

Preparation of Ethyl 2-Amino-4-fluorobenzoate

Ethyl this compound can be synthesized directly from 2-amino-4-fluorobenzoic acid. In one method, the acid is treated with thionyl chloride in absolute ethanol (B145695). ambeed.com The reaction mixture is refluxed, and after workup, yields ethyl this compound. ambeed.com

Another approach involves the reaction of 4-acetamido-2-fluorobenzoic acid with ethyl alcohol and boron trifluoride etherate under reflux conditions. prepchem.com The resulting product is then processed to yield ethyl 4-amino-2-fluorobenzoate, an isomer of the target ester. prepchem.com

Synthesis of Methyl this compound

The synthesis of methyl this compound can be achieved through the esterification of 2-amino-4-fluorobenzoic acid. A common method involves reacting the acid with methanol (B129727) in the presence of an acid catalyst. For instance, thionyl chloride can be added dropwise to a cooled solution of 3-amino-2-fluorobenzoic acid in methanol, followed by reflux to produce methyl 3-amino-2-fluorobenzoate. chemicalbook.com

An alternative method for preparing a similar compound, methyl 4-bromo-2-fluorobenzoate, involves treating 4-bromo-2-fluorobenzoic acid with (trimethylsilyl)diazomethane in a mixture of THF and methanol. chemicalbook.com

| Product | Starting Material | Key Reagents | Yield |

|---|---|---|---|

| Ethyl this compound | 2-Amino-4-fluorobenzoic acid | Thionyl chloride, Ethanol | Not specified ambeed.com |

| Methyl 3-amino-2-fluorobenzoate | 3-Amino-2-fluorobenzoic acid | Thionyl chloride, Methanol | Quantitative chemicalbook.com |

Robust Scale-Up Synthetic Route Development

The transition from laboratory-scale synthesis to large-scale industrial production of derivatives of this compound presents significant challenges. A synthetic route that is effective on a milligram scale may prove inefficient or problematic when scaled up to produce gram or kilogram quantities. This necessitates the development of robust and optimized synthetic strategies to ensure efficiency, cost-effectiveness, and high purity of the final product.

To overcome these final hurdles, a third-generation route (Route B3) was designed specifically for robust, large-scale production. acs.orgacs.org This optimized route incorporated several key improvements:

Liquid-liquid continuous extraction for a key intermediate, improving isolation efficiency. acs.orgacs.org

Substitution of reagents (using phosphorus oxychloride instead of thionyl chloride) to minimize the formation of impurities during a chlorination step. acs.orgacs.org

Telescoped synthesis , where sequential reactions are conducted in a single reactor without isolating intermediates, to produce a key Boc-protected intermediate in high purity. acs.orgacs.org

| Route B3 | 6 | 16.5% | Kilogram (3.09 kg) | Robust and scalable; employs continuous extraction and telescoped synthesis; high purity (97.8%). acs.orgacs.org |

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound are critically dependent on the specific reaction conditions employed during its synthesis. google.com Precise control over parameters such as temperature, reagents, solvents, and purification methods is essential for optimizing the manufacturing process. evitachem.com

One common synthetic pathway involves the nitration of a 4-fluorobenzoic acid precursor, followed by the reduction of the resulting nitro group to an amine. google.com The conditions for each of these steps have a direct impact on the outcome.

For instance, in a synthesis starting from 4-fluorobenzyl alcohol, the nitration step to form 4-fluoro-2-nitrobenzyl alcohol can be performed using different nitrating agents and temperatures. Using fuming nitric acid at a lower temperature of -20°C for 6 hours results in a 75% yield. In contrast, using potassium nitrate (B79036) at a higher temperature of 40°C for 1 hour gives a comparable yield of 73%. The choice between these conditions may depend on factors like operational safety, cost, and equipment availability, with lower temperatures often being favored to reduce the formation of side products.

The subsequent catalytic reduction of the nitro intermediate is also highly sensitive to reaction conditions. A patented process describes the reduction of a 4-fluoro-2-nitrohalogenobenzoic acid to 2-Amino-4-fluorobenzoic acid. google.com This reaction can be carried out effectively within a temperature range of 10°C to 100°C, with reaction times between 0.5 and 10 hours and a hydrogen pressure of 1.0 to 10 kg/cm ². google.com Following the reaction, purification through recrystallization is crucial for achieving high purity. google.com Using this method, yields of 82-83% have been reported, with a final product purity of 99.2% as measured by liquid chromatography (LC). google.com Similarly, purification of 2-Amino-4-fluorobenzoic acid via recrystallization in ethanol/water mixtures has been shown to improve purity to greater than 95%.

Table 2: Influence of Reaction Conditions on the Synthesis of this compound and its Precursors

| Reaction Step | Reagent/Condition | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Nitration | Fuming Nitric Acid | -20°C | 6 hours | 75% | - | |

| Nitration | Potassium Nitrate | 40°C | 1 hour | 73% | - | |

| Catalytic Reduction | Hydrogen (1.0-10 kg/cm ²) | 10-100°C | 0.5-10 hours | 82-83% | >99.2% (after recrystallization) | google.com |

These findings underscore the importance of meticulous process optimization. By carefully selecting and controlling reaction parameters, manufacturers can maximize the yield and ensure the high purity of this compound, which is critical for its use as an intermediate in pharmaceuticals and other industries. innospk.com

Applications in Organic Synthesis and Chemical Transformations

2-Amino-4-fluorobenzoate as a Versatile Building Block

This compound, also known as 4-fluoroanthranilic acid, is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a carboxylic acid group and an amino group on a fluorinated benzene (B151609) ring, allows it to serve as a versatile precursor for a variety of more complex molecules, particularly heterocyclic compounds and derivatives formed through amide and ester linkages.

The arrangement of the amino and carboxyl groups on the aromatic ring makes this compound a suitable starting material for the construction of fused heterocyclic systems.

Anthranilic acids are classical precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a wide range of biological activities. scispace.com One of the most established methods is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide, such as formamide (B127407). generis-publishing.com Heating this compound with excess formamide would lead to the formation of a 7-fluoro-quinazolin-4(3H)-one through a cyclocondensation reaction. generis-publishing.comijarsct.co.in

Another prominent route involves a two-step process. First, the anthranilic acid is acylated using an acyl chloride. The resulting N-acylanthranilic acid is then cyclized, often by heating with acetic anhydride, to form a benzoxazinone (B8607429) intermediate. This intermediate can subsequently react with various amines or ammonia (B1221849) to yield the desired substituted quinazolinone derivative. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Formamide | Heat (e.g., 130-135°C) | 7-Fluoroquinazolin-4(3H)-one |

| This compound | Acyl Chloride, then Amine/Ammonia | 1. Acylation 2. Cyclization (Heat) 3. Aminolysis | 2,3-substituted-7-fluoroquinazolin-4(3H)-one |

The synthesis of the benzothiazole (B30560) ring system typically requires starting materials that contain a sulfur atom ortho to an amino group, most commonly 2-aminothiophenol (B119425). nih.gov Standard synthetic routes, such as the condensation of 2-aminothiophenol with aldehydes, ketones, or carboxylic acids, directly construct the thiazole (B1198619) ring onto the benzene backbone. nih.gov this compound lacks the essential thiol (sulfur) group, and therefore, it is not a direct or common precursor for the synthesis of benzothiazole derivatives through established methods.

While anthranilic acid can be a biosynthetic precursor to indole (B1671886) in microorganisms like E. coli, common laboratory syntheses of indoles often employ different strategies and starting materials. nih.gov The most well-known method, the Fischer indole synthesis, proceeds from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org Although various methods for indole synthesis exist, the direct conversion of this compound to an indole derivative is not a prominently documented synthetic route. It is noteworthy, however, that the positional isomer, 2-amino-3-fluorobenzoic acid, has been described as an important intermediate in the synthesis of certain indole derivatives. orgsyn.org

The synthesis of acridines and their derivatives often involves the cyclization of diphenylamine (B1679370) precursors or reactions starting from anthranilic acid. However, similar to the case with indole derivatives, the literature more specifically points to the use of 2-amino-3-fluorobenzoic acid as a precursor for certain fluoroacridines. orgsyn.org The direct application of this compound for the synthesis of the fluoroacridine core is not well-established in available research.

The dual functionality of this compound allows it to readily participate in reactions typical of both carboxylic acids and primary amines.

The carboxylic acid moiety can undergo esterification, typically by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reacting this compound with an alcohol like ethanol (B145695) under acidic conditions will yield ethyl this compound. orgsyn.org

The primary amino group can be acylated to form an amide. A common method is the reaction with an acid anhydride, such as acetic anhydride, to produce the corresponding N-acetyl derivative, N-acetyl-2-amino-4-fluorobenzoic acid. webassign.net This reaction protects the amino group or introduces a new functional moiety.

Furthermore, the carboxylic acid group can react with a primary or secondary amine to form a different amide, a reaction that often requires heating or the use of a coupling agent (like TiCl₄) to facilitate the dehydration process. libretexts.orgnih.gov This allows for the attachment of various amine-containing side chains to the this compound core.

| Functional Group Reacting | Reagent | Reaction Type | Product Class |

| Carboxylic Acid (-COOH) | Alcohol (e.g., Ethanol) + Acid Catalyst | Esterification | Ester (e.g., Ethyl this compound) |

| Amino (-NH₂) | Acid Anhydride (e.g., Acetic Anhydride) | N-Acylation | Amide (e.g., 2-(N-acetylamino)-4-fluorobenzoic acid) |

| Carboxylic Acid (-COOH) | Amine (e.g., R-NH₂) + Coupling Agent/Heat | Amidation | Amide (e.g., 2-Amino-4-fluoro-N-R-benzamide) |

Role in Heterocyclic Compound Synthesis

Utilization in Pharmaceutical Intermediate Development

The structural motifs derived from this compound are present in numerous biologically active compounds, making it a valuable starting material for the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).

2-Amino-4-fluorobenzoic acid is a documented key raw material in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). guidechem.commedkoo.com Afatinib is used for the treatment of metastatic non-small cell lung carcinoma (NSCLC). medkoo.comscispace.com The synthesis of Afatinib involves the construction of a 4-anilinoquinazoline (B1210976) core, where intermediates derived from 2-amino-4-fluorobenzoic acid are crucial. scispace.comnih.gov The fluorinated aniline (B41778) portion of the final drug molecule originates from this starting material.

The benzothiazole scaffold is a core structure in many compounds investigated for medicinal purposes, including for their anti-infective properties. researchgate.net Fluorinated benzothiazoles, in particular, have been synthesized and evaluated for their biological activities. For instance, 2-amino 6-fluoro benzothiazoles can be prepared from fluorinated anilines and subsequently used to create more complex heterocyclic systems like benzothiazole-substituted thiadiazole derivatives. researchgate.netorientjchem.org These resulting compounds have been screened for antimicrobial activity. researchgate.netorientjchem.org Given that 2-Amino-4-fluorobenzoic acid is a readily available fluorinated aniline derivative, it represents a logical precursor for the synthesis of various fluorinated 2-aminobenzothiazole (B30445) building blocks, which can then be incorporated into novel potential anti-infective agents.

Beyond its role in the synthesis of Afatinib, this compound is a valuable intermediate for other classes of compounds with potential anticancer activity. Research into fluorinated 2-(4-aminophenyl)benzothiazoles has revealed compounds with potent and highly specific cytotoxic activity against certain human cancer cell lines, such as breast cancer. nih.govbohrium.com For example, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent agent. nih.govbohrium.com The synthesis of such fluorinated benzothiazoles can be achieved through processes that utilize fluorinated aniline precursors, highlighting the role of compounds like this compound as foundational building blocks in the discovery of new potential anticancer therapeutics. nih.govbohrium.com

Table 2: Pharmaceutical Applications of this compound Derivatives

| Therapeutic Area | Target Compound Class | Specific Example / Role | Reference(s) |

| Anticancer | 4-Anilinoquinazolines | Precursor for Afatinib, an EGFR/HER2 inhibitor. | guidechem.commedkoo.comscispace.com |

| Anticancer | Fluorinated 2-(4-aminophenyl)benzothiazoles | Starting material for potent cytotoxic agents. | nih.govbohrium.com |

| Anti-infective | Fluoro-benzothiazole derivatives | Potential precursor for scaffolds with antimicrobial activity. | researchgate.netorientjchem.org |

Applications in Specialty Chemical Production

The utility of this compound extends beyond the pharmaceutical industry into the realm of specialty chemicals, including agrochemicals and dyes. The introduction of fluorine into bioactive molecules is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and other physicochemical properties. researchgate.net

Structurally related compounds are widely used in this sector. For example, 2-Amino-4-fluorobenzonitrile is a key intermediate for next-generation crop protection solutions. nbinno.com Similarly, 2-Amino-4-chlorobenzoic acid is utilized in the formulation of effective herbicides and pesticides. chemimpex.com By analogy, the functional groups of this compound make it a valuable building block for the synthesis of complex fluorinated agrochemicals.

Furthermore, aminobenzoic acid derivatives are classical precursors in the dye industry. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. While specific dyes derived from this compound are not prominently cited, the synthesis of azo dyes from related 2-aminobenzothiazole structures is a known practice. researchgate.net This suggests its potential as an intermediate in the production of specialty fluorinated dyes and pigments. chemimpex.com

Role in Analytical Chemistry and Material Science

This compound is a valuable precursor in material science, particularly for creating advanced polymers and liquid crystals. The incorporation of fluorine atoms into organic materials can significantly enhance properties such as thermal and chemical stability. This compound can be used in the synthesis of fluorine-containing polymers, contributing to materials with improved durability and resistance to degradation.

In the realm of crystal engineering and analytical characterization, the non-covalent interactions of fluorinated benzoic acids are of significant interest. While research on this compound itself is specific, studies on its isomer, 4-fluorobenzoic acid, provide insight into the types of structures it can form. For instance, 4-fluorobenzoic acid has been co-crystallized with other organic molecules, and these structures are analyzed using techniques like FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. One study detailed the co-crystallization of 2-aminobenzothiazol with 4-fluorobenzoic acid, revealing a structure stabilized by N–H···O and O-H···O hydrogen bonds that form supramolecular architectures. Such studies are fundamental to understanding intermolecular forces and designing new solid-state materials with tailored properties. Similarly, fluorinated benzoic acid derivatives have been used to create liquid crystals with unique ferroelectric properties in both solid and cholesteric liquid crystal phases.

Table 1: Crystallographic Data for a Related Co-Crystal

| Parameter | Value |

| Empirical Formula | C₁₄H₁₀FN₃OS |

| Formula Weight | 299.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Data derived from the study of a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid. |

Application in Peptide Synthesis

In biochemistry and pharmaceutical development, this compound is utilized as an unnatural amino acid in peptide synthesis. Unnatural amino acids are non-proteinogenic building blocks that are incorporated into peptide chains to introduce novel structural or functional properties. The inclusion of a fluorinated aromatic amino acid like this compound can profoundly influence the resulting peptide's characteristics.

Key contributions in peptide chemistry include:

Conformational Control: The fluorine atom can alter the electronic distribution and steric profile of the amino acid, influencing the peptide's secondary structure and folding.

Metabolic Stability: Fluorine substitution can block sites of metabolic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. This allows for detailed studies of peptide conformation, dynamics, and interactions with biological targets without the background noise associated with ¹H NMR in biological samples.

Modified Binding Affinity: The unique electronic properties imparted by fluorine can enhance or modify the binding affinity of a peptide to its target receptor or enzyme.

The compound is suitable for solution-phase peptide synthesis, where amino acids are sequentially coupled to form a peptide chain in a homogenous solution. Its structure, an aminobenzoic acid, allows it to be integrated into a peptide backbone, where it can act as a hinge or a rigid scaffold, depending on the desired conformational outcome.

Use as an Aryne Precursor

One of the most significant applications of this compound in organic synthesis is its role as a precursor to a highly reactive intermediate known as an aryne (in this case, 4-fluorobenzyne). Arynes are neutral, dehydroaromatic species containing a formal triple bond within the aromatic ring, making them exceptionally reactive dienophiles and electrophiles.

The generation of an aryne from an anthranilic acid derivative like this compound follows a well-established pathway. The process involves the diazotization of the amine group, followed by the decomposition of the resulting diazonium salt.

The general steps are:

Diazotization: The primary aromatic amine group of this compound is treated with a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid, or an alkyl nitrite like tert-butyl nitrite or amyl nitrite. This converts the amino group into a diazonium salt.

Decomposition: The resulting 4-fluoro-2-diazoniumbenzoate is unstable. Upon gentle heating, it readily decomposes, losing molecular nitrogen (N₂) and carbon dioxide (CO₂) in a concerted or stepwise fashion.

Aryne Formation: This decomposition generates the highly reactive 4-fluorobenzyne intermediate.

Once generated, the 4-fluorobenzyne can be "trapped" in situ by a wide variety of reagents. This allows for the rapid construction of complex, substituted aromatic systems through reactions such as:

[4+2] Cycloadditions (Diels-Alder reactions): Reacting with dienes like furan (B31954) or cyclopentadiene (B3395910) to form bicyclic structures.

Nucleophilic Addition: Reacting with nucleophiles (e.g., amines, thiols, alcohols) to form substituted benzene derivatives.

Multicomponent Reactions: Participating in complex, one-pot reactions involving several different reagents to build intricate molecular frameworks.

The use of anthranilic acids as aryne precursors is a powerful method in synthetic chemistry, providing a mild and efficient route to these valuable intermediates.

Table 2: General Reaction for Aryne Generation from Anthranilic Acid

| Step | Reactant | Reagents | Intermediate/Product | Byproducts |

| 1. Diazotization | 2-Amino-4-fluorobenzoic acid | Alkyl Nitrite (e.g., C₅H₁₁ONO) or NaNO₂/H⁺ | 4-Fluoro-2-diazoniumbenzoate | H₂O |

| 2. Decomposition | 4-Fluoro-2-diazoniumbenzoate | Heat (Δ) | 4-Fluorobenzyne | N₂, CO₂ |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Analyses of 2-Amino-4-fluorobenzoate and its Complexes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its amine, carboxylic acid, and fluorinated aromatic ring moieties.

Key vibrational modes observed in the spectrum confirm the compound's structure. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The carboxylic acid functional group is identified by a broad O-H stretching band, often centered around 3000 cm⁻¹, and a strong, sharp carbonyl (C=O) stretching band between 1680-1710 cm⁻¹. Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range. vscht.cz The presence of the carbon-fluorine bond is confirmed by a strong absorption band in the 1200-1300 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 3500 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2800 - 3200 | Broad, Strong | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3080 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1680 - 1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600 - 1620 | Medium | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1585 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure.

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the aromatic ring as well as the exchangeable protons of the amine and carboxylic acid groups. The aromatic region typically shows three distinct signals due to the substitution pattern. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxyl groups. The protons ortho and para to the activating amino group are expected to be shifted upfield, while the fluorine atom causes characteristic splitting patterns. The signals for the -NH₂ and -COOH protons can appear as broad singlets and their chemical shifts are highly dependent on the solvent and concentration. msu.edu

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.8 | Doublet of doublets | J ≈ 8.8, 6.5 | H-6 |

| ~6.4 | Doublet of doublets | J ≈ 11.0, 2.5 | H-3 |

| ~6.2 | Triplet of doublets | J ≈ 8.8, 2.5 | H-5 |

| Variable | Broad Singlet | - | -NH₂ |

Note: Assignments and values are based on typical spectra and may vary with solvent and instrument frequency. For instance, in D₂O, the amine and carboxyl proton signals would exchange and disappear.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are influenced by the attached functional groups and their positions on the aromatic ring. The carboxyl carbon is typically found significantly downfield (~170 ppm). The carbon atom directly bonded to the fluorine atom (C-4) will show a large coupling constant (¹JCF), resulting in a doublet, which is a key identifying feature. Other carbons in the ring will also show smaller C-F couplings (²JCF, ³JCF).

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~170 | - | C-7 (-COOH) |

| ~165 | Large (¹JCF) | C-4 |

| ~152 | Small (²JCF) | C-2 |

| ~134 | Small (³JCF) | C-6 |

| ~110 | Small (⁴JCF) | C-1 |

| ~105 | Small (²JCF) | C-5 |

Note: Chemical shifts are approximate and depend on the solvent used.

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. azom.com

While specific data for this compound is not detailed in readily available literature, the chemical shift can be estimated by comparison with related compounds. For example, the ¹⁹F NMR signal for 4-fluorobenzoic acid appears at approximately -108 ppm. rsc.org The presence of the ortho-amino group in this compound would be expected to shift this signal, likely upfield. The signal in the ¹⁹F NMR spectrum would appear as a multiplet due to coupling with the aromatic protons, primarily H-3 and H-5. Computational methods are also increasingly used to predict ¹⁹F NMR chemical shifts with high accuracy. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. nih.gov For this compound, with a molecular formula of C₇H₆FNO₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would show a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) with a mass-to-charge ratio (m/z) that closely matches the calculated value, typically within a few parts per million (ppm). This high accuracy definitively confirms the elemental composition of the molecule. uu.nl

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₂ |

| Calculated Monoisotopic Mass | 155.03826 u |

| Expected [M+H]⁺ Ion | 156.04554 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Single-Crystal X-ray Diffraction Studies

A comprehensive review of published scientific literature indicates that a complete single-crystal X-ray diffraction study for the isolated compound this compound has not been reported. While the molecule has been studied as a ligand in various metal complexes scispace.comnih.govresearchgate.netresearchgate.net, the crystallographic data for the pure, unbound molecule is not available in the public domain. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided at this time.

Since the crystal structure for this compound has not been determined, a detailed and experimentally verified analysis of its specific hydrogen bonding networks and supramolecular architecture in the solid state is not possible.

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots for Molecular Interactions

The generation of a Hirshfeld surface and its corresponding 2D fingerprint plots requires a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction data. As this data is not available for this compound, a Hirshfeld surface analysis to detail its specific molecular interactions cannot be performed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the intrinsic properties of 2-Amino-4-fluorobenzoate. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to calculate the electronic structure of molecules. Studies on 2-Amino-4-fluorobenzoic acid (AFA), the parent acid of the titular compound, and its organotin(IV) complexes have utilized DFT to determine optimized geometrical parameters and understand electronic properties. bhu.ac.inresearchgate.net The calculations are foundational for analyzing the molecule's stability and reactivity. bhu.ac.inresearchgate.net

Furthermore, DFT calculations are instrumental in performing vibrational analysis. This analysis predicts the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structural integrity. For related compounds, such as Schiff bases derived from 2-Amino-4-fluorobenzoic acid, DFT methods have been used to carry out theoretical studies of the molecular structure. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the energy required to excite an electron from the ground state.

For 2-Amino-4-fluorobenzoic acid, DFT-based methods have been used to determine the energies of these orbitals. researchgate.net These calculations help in determining global reactivity descriptors such as chemical hardness and softness and the electrophilicity index. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In a study on organotin(IV) complexes of 2-Amino-4-fluorobenzoic acid, the HOMO and LUMO energies were determined using DFT methods. researchgate.net Another study on perovskite solar cells utilized DFT to calculate the energy levels of 2-Amino-4-fluorobenzoic acid, noting a shift in the Fermi level which suggests a modification of electronic properties beneficial for charge transfer. acs.org

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | Data Not Available in Search Results | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | Data Not Available in Search Results | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | Data Not Available in Search Results | Indicates chemical reactivity and kinetic stability. |

Geometrical and Structural Parameter Optimization

Theoretical geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For 2-Amino-4-fluorobenzoic acid and its derivatives, DFT calculations have been performed to determine optimum geometrical parameters, including bond lengths and bond angles. researchgate.net These optimized structures correspond to the most stable conformation of the molecule in the gaseous phase and serve as the basis for all other computational property predictions. In studies involving organotin(IV) complexes of 2-Amino-4-fluorobenzoic acid, DFT calculations successfully predicted the distorted tetrahedral and bicapped tetrahedral geometries around the central tin atom. bhu.ac.inresearchgate.net

| Parameter | Calculated Value | Bond/Angle Description |

|---|---|---|

| Bond Length (e.g., C-F) | Data Not Available in Search Results | Distance between Carbon and Fluorine atoms. |

| Bond Length (e.g., C-N) | Data Not Available in Search Results | Distance between Carbon and Nitrogen atoms. |

| Bond Angle (e.g., C-C-N) | Data Not Available in Search Results | Angle formed by three connected Carbon and Nitrogen atoms. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

A DFT study calculated the electrostatic potential distribution for the 2-Amino-4-fluorobenzoic acid (FBA) molecule. acs.org The analysis revealed a significant molecular dipole moment of 2.17 Debye, which is crucial for its function in modulating energy levels at interfaces in materials science applications like perovskite solar cells. acs.org The MEP map helps to understand how the molecule will interact with other species, highlighting the electron-rich areas near the oxygen and nitrogen atoms and electron-deficient areas elsewhere. acs.org

Molecular Modeling of Biological Interactions

While extensive research on the specific biological interactions of this compound is limited in the available literature, computational methods like molecular docking are standard approaches to predict how small molecules may bind to biological targets.

Computational Assessment of Binding Modes in Enzyme Inhibition (e.g., Cholinesterase Inhibitors)

No specific computational studies assessing the binding modes of this compound or its simple esters as cholinesterase inhibitors were identified in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to screen for potential inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease therapy. While derivatives synthesized from 2-Amino-4-fluorobenzoic acid have been evaluated as inhibitors for other targets like EGFR kinase, the specific interaction of the parent compound with cholinesterases has not been reported in the searched scientific literature. tandfonline.com

Structure-Activity Relationship (SAR) Insights from Computational Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational SAR analyses for benzoic acid derivatives reveal that the nature and position of substituents on the benzene (B151609) ring are critical determinants of their function. iomcworld.comresearchgate.net

Computational studies on related compounds have shown that:

Electron-donating groups can be crucial for certain biological activities. For instance, in the context of anti-sickling properties, strong electron-donating groups on the benzene ring were found to be a key feature for potent activity. researchgate.net

Fluorine substitution can dramatically alter biological effects. In one study on YC-1 derivatives, the introduction of a fluorine atom significantly enhanced the inhibition of collagen-, AA-, and PAF-induced platelet aggregation. nih.gov

Positional Isomerism is key. The relative positions of substituents (ortho, meta, para) significantly impact properties like acidity and, consequently, biological activity. Theoretical studies show that the effect of an electron-releasing substituent like -NH2 on decreasing acidity follows the trend ortho > meta > para. semanticscholar.org

These general SAR principles, derived from computational and experimental studies on analogous compounds, suggest that the specific arrangement of the amino and fluoro groups in this compound would result in a distinct biological activity profile compared to other isomers or differently substituted benzoic acids.

Table 1: Influence of Substituent Type on the Properties of Benzoic Acid Derivatives

| Substituent Type | General Effect on Ring Electronics | Example Group | Observed Impact in SAR Studies |

|---|---|---|---|

| Electron-Donating | Increases electron density in the ring | Amino (-NH2) | Can be critical for potent anti-sickling activity researchgate.net |

| Electron-Withdrawing | Decreases electron density in the ring | Fluoro (-F) | Can dramatically enhance inhibitory activity against platelet aggregation nih.gov |

| Electron-Withdrawing | Decreases electron density in the ring | Nitro (-NO2) | Increases acidity semanticscholar.org |

Quantitative Structure-Metabolism Relationships (QSMR) of Substituted Benzoic Acids

Quantitative Structure-Metabolism Relationship (QSMR) models use computational chemistry and statistical methods to predict the metabolic fate of compounds based on their molecular properties. nih.gov For substituted benzoic acids, the primary metabolic pathways involve Phase II conjugation reactions, predominantly forming either glycine (B1666218) conjugates or glucuronide conjugates. nih.gov

A key QSMR study on a series of substituted benzoic acids utilized a set of calculated physicochemical properties (descriptors) to classify the compounds according to their major metabolic route. nih.gov The researchers used pattern recognition methods and principal components analysis to create "structure-metabolism diagrams" that could successfully separate the compounds into two main classes: those primarily undergoing glucuronidation and those favoring glycine conjugation. nih.gov

The study identified that a combination of steric and electronic properties is crucial for determining the metabolic outcome. nih.gov Although this compound was not explicitly included in this specific study, the model was developed using a series of related compounds, including 4-aminobenzoic acid and various fluorobenzoic acids. nih.gov

Key Findings from QSMR Studies on Substituted Benzoic Acids:

Classification: Compounds can be classified based on calculated physicochemical properties to predict their dominant metabolic fate (glucuronidation vs. glycine conjugation). nih.gov

Predictive Power: The models successfully predicted the metabolic pathways for test compounds based on their position within the calculated "physicochemical property space." nih.gov

Dominant Pathways: For the studied benzoic acids, compounds like 2- and 4-fluorobenzoic acid primarily formed glycine conjugates, whereas compounds with trifluoromethyl groups tended to form ester glucuronides. 4-Aminobenzoic acid is also known to primarily form a glycine conjugate. nih.gov

Based on these findings, it can be inferred that the metabolic fate of this compound would be determined by how its unique combination of electronic and steric properties aligns with those of the compounds in the established QSMR model. The presence of the amino group at the 2-position and the fluoro group at the 4-position would be the key descriptors for such a prediction.

Table 2: Predicted vs. Observed Metabolic Fate for a Selection of Substituted Benzoic Acids

| Compound | Major Observed Metabolite Class nih.gov | Classification Basis |

|---|---|---|

| 2-Fluorobenzoic acid | Glycine Conjugate | Computed Physicochemical Properties nih.gov |

| 3-Fluorobenzoic acid | Glycine Conjugate | Computed Physicochemical Properties nih.gov |

| 4-Fluorobenzoic acid | Glycine Conjugate | Computed Physicochemical Properties nih.gov |

| 4-Aminobenzoic acid | Glycine Conjugate | Computed Physicochemical Properties nih.gov |

| 2-Trifluoromethylbenzoic acid | Ester Glucuronide | Computed Physicochemical Properties nih.gov |

| 3-Trifluoromethyl-4-fluorobenzoic acid | Glycine Conjugate | Computed Physicochemical Properties nih.gov |

Biological Activity and Biochemical Interactions Excluding Clinical Human Trial Data

Development of Biologically Active Compounds from 2-Amino-4-fluorobenzoate Precursors

There is a notable absence of specific studies in the public domain that utilize this compound as a direct precursor for the synthesis of compounds with anticancer, antimicrobial, enzyme inhibitory, or herbicidal properties. Research in these areas tends to employ other, more extensively studied starting materials.

Synthesis of Derivatives with Anticancer Potential

Intermediates for Antimicrobial and Anti-infective Agents

Similarly, the scientific literature lacks specific examples of this compound being used as an intermediate in the synthesis of antimicrobial or anti-infective agents. Studies on antimicrobial compounds often focus on other fluorinated aromatic structures or different isomers of aminobenzoic acid.

Precursors for Compounds with Enzyme Inhibitory Properties (e.g., Cholinesterases)

The role of this compound as a precursor for cholinesterase inhibitors or other enzyme inhibitors is not documented in the readily available scientific literature. Research on enzyme inhibitors typically involves other classes of molecules.

Herbicidal Applications of Derivatives

Mechanistic Studies of Biological Interactions

Consistent with the lack of synthesized derivatives for specific biological applications, there are no mechanistic studies available that investigate the molecular-level interactions of this compound derivatives with enzymes and cofactors.

Investigation of Molecular-Level Interactions with Enzymes and Cofactors

No studies were found that specifically detail the molecular interactions, such as binding modes or inhibition mechanisms, of enzymes with compounds directly synthesized from this compound.

Design and Synthesis of Organometallic Complexes with Biological Relevance

The synthesis of novel organometallic complexes is a significant area of research, driven by the potential for these compounds to exhibit unique biological activities. The incorporation of metal ions into organic ligands can lead to compounds with enhanced therapeutic properties compared to the ligands alone. One such area of investigation involves the use of 2-Amino-4-fluorobenzoic acid as a precursor for the synthesis of biologically active complexes.

Researchers have successfully synthesized a ternary copper(II) complex incorporating a Schiff base derived from 2-Amino-4-fluorobenzoic acid and salicylaldehyde, along with 1,10-phenanthroline. researchgate.net The synthesis of this complex involves the reaction of these components to form a stable, five-coordinated copper atom in a square pyramidal geometry. researchgate.net

The biological relevance of this organometallic complex has been evaluated through its anticancer activity. Studies have demonstrated that the complex can inhibit cellular proliferation in human breast cancer MDA-MB-231 cells. researchgate.net Furthermore, it has been shown to exhibit proteasome-inhibitory activity within these cancer cells. researchgate.net This inhibition of the tumor proteasomal activity leads to an accumulation of ubiquitinated proteins, including the ubiquitinated form of IκB-α, which is a natural substrate of the proteasome. researchgate.net The downstream effect of this action is the induction of apoptosis, or programmed cell death, in the cancer cells. researchgate.net These findings suggest that such copper(II) complexes have the potential to be developed as novel anticancer agents. researchgate.net

The following table summarizes the key details of the synthesized copper(II) complex and its observed biological activity.

| Complex | Ligands | Metal Center | Coordination Geometry | Observed Biological Activity | Mechanism of Action |

|---|---|---|---|---|---|

| Ternary Copper(II) Complex | Schiff base (from 2-Amino-4-fluorobenzoic acid and salicylaldehyde), 1,10-phenanthroline | Copper(II) | Square pyramidal | Inhibition of cellular proliferation in human breast cancer MDA-MB-231 cells | Proteasome inhibition, leading to accumulation of ubiquitinated proteins and induction of apoptosis |

Environmental Fate and Biodegradation Studies of Fluorinated Benzoates

Microbial Degradation Pathways of Fluorinated Aromatic Compounds

Aerobic Biotransformation Processes

No studies were identified that specifically detail the aerobic biotransformation of 2-Amino-4-fluorobenzoate. Research on other fluorinated aromatics, such as 4-fluorobenzoic acid and 4-fluorocinnamic acid, has shown that aerobic degradation can proceed via hydroxylation of the aromatic ring, often leading to the formation of fluorinated catechols. nih.govresearchgate.net However, the influence of the amino group at the 2-position on such a pathway for this compound is unknown.

Anaerobic Degradation of Fluorobenzoate Isomers under Various Conditions

The anaerobic degradation of 2-fluorobenzoate (B1215865) has been documented in denitrifying bacteria, such as certain Pseudomonas species. nih.gov This process involves the initial activation of the molecule to its coenzyme A (CoA) thioester, 2-fluorobenzoyl-CoA. nih.govresearchgate.net Subsequent enzymatic steps lead to defluorination. While this provides a model for anaerobic benzoate (B1203000) degradation, the presence of the amino group in this compound could significantly alter its uptake, activation, and subsequent metabolism by anaerobic microorganisms.

Enzymatic Defluorination Mechanisms by Dehalogenases

Research has identified enzymes capable of cleaving the carbon-fluorine bond. In the anaerobic pathway of 2-fluorobenzoate, defluorination is catalyzed by enoyl-CoA hydratases/hydrolases. researchgate.netnih.gov These enzymes act on fluorinated intermediates of the benzoyl-CoA degradation pathway. nih.gov Aerobic defluorination often occurs after initial oxygenase attack on the aromatic ring. nih.gov There is no specific information on the enzymes that would be responsible for the defluorination of this compound.

Identification and Characterization of Microorganisms Involved in Biodegradation

Specific microbial strains capable of utilizing this compound as a sole source of carbon and energy have not been reported in the literature. Studies on related compounds have identified various genera with the ability to degrade halogenated aromatics, including Pseudomonas, Mycobacterium, Corynebacterium, Rhodococcus, and Bacillus. walshmedicalmedia.com For instance, three strains of Pseudomonas were found to anaerobically degrade 2-fluorobenzoate. nih.gov Without specific enrichment and isolation studies using this compound as the target substrate, the microorganisms involved in its potential biodegradation remain unidentified.

Environmental Stability and Degradation Kinetics in Aquatic and Soil Systems

No data is available on the environmental persistence, half-life, or degradation kinetics of this compound in either aquatic or soil environments. Assessing its environmental fate would require dedicated studies, such as soil microcosm or water-sediment system experiments, to measure its rate of disappearance and identify potential transformation products. Such studies have been performed for other fluorinated compounds, revealing that factors like microbial activity, oxygen availability, and soil type can significantly influence degradation rates. fao.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-fluorobenzoate in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, fluorinated benzoic acid derivatives are often prepared by introducing fluorine substituents during ring functionalization. A common approach involves using 4-fluoroaniline as a precursor, followed by diazotization and carboxylation .

- Key Considerations : Monitor reaction temperature and pH to avoid dehalogenation or over-fluorination. Use anhydrous conditions to preserve amino group reactivity.

Q. How can researchers purify this compound effectively?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended. Melting point analysis (e.g., Tm = 130–135°C for structurally similar fluorophenols) can validate purity .

- Key Considerations : Pre-purify via acid-base extraction to remove unreacted precursors. Confirm purity using TLC (Rf ~0.3–0.5 in ethyl acetate).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm fluorine position (δ = -110 to -120 ppm for aromatic F) and -NMR for amino proton identification (δ = 5.0–6.0 ppm) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

- Mass Spectrometry : ESI-MS in negative ion mode ([M-H]) for molecular weight confirmation (theoretical ~169.12 g/mol) .

Advanced Research Questions

Q. How can this compound be used to study enzyme interactions or protein binding?

- Methodological Answer : The compound’s fluorinated aromatic core mimics natural substrates in enzyme active sites. For example, it can act as a competitive inhibitor in studies of galactokinase or tyrosine kinases. Fluorescence quenching assays (using Trp residues in proteins) or ITC (isothermal titration calorimetry) quantify binding affinities .

- Data Contradiction Analysis : If binding data conflicts with computational docking predictions, re-evaluate protonation states of the amino group (pKa ~4.5–5.0) under experimental conditions .

Q. How to resolve contradictions in spectral data for fluorinated benzoate derivatives?

- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent polarity or intermolecular interactions. Compare data with crystallographically validated structures (e.g., triclinic crystal system for 4-fluoro-2-(phenylamino)benzoic acid, a = 9.955 Å, b = 10.006 Å) .

- Case Study : If melting points deviate from literature values (e.g., 185–187°C for 2-chloro-4-fluorobenzoic acid), assess polymorphism via XRD or DSC .

Q. What strategies are recommended for crystallographic analysis of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in DMSO/water. Use synchrotron radiation (λ = 0.71073 Å) for high-resolution data collection. Refinement software like SHELXL can resolve hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) .

- Advanced Tip : For unstable derivatives, perform crystallography under inert gas (argon) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.